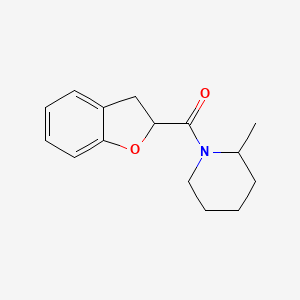
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals, and was later patented in 1978. U-47700 was initially developed as a potential alternative to morphine, but its high potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States in 2016.
Mechanism of Action
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by traditional opioid analgesics such as morphine. This receptor is found in the central nervous system and is responsible for mediating the analgesic effects of opioids. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone binds to this receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone are similar to those of traditional opioid analgesics. It produces analgesia, sedation, and euphoria, and can also cause respiratory depression and constipation. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has been shown to be more potent than morphine in animal studies, and has a shorter duration of action.
Advantages and Limitations for Lab Experiments
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also highly potent, which makes it useful for studying the mechanisms of opioid analgesia. However, 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has several limitations as well. It is highly addictive and has a high potential for abuse, which makes it difficult to use in human studies. It also has several side effects, such as respiratory depression and constipation, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects than traditional opioids. Another area of interest is the development of new treatments for opioid addiction, as 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has shown promise in this area. Additionally, there is a need for further research on the mechanisms of opioid analgesia, as this could lead to the development of new and more effective pain relievers.
Synthesis Methods
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone involves the reaction of 2,3-dihydrofuran with 2-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone. The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone is relatively simple and can be carried out using readily available starting materials.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has been the subject of extensive scientific research due to its potential as a pain reliever. It has been shown to be a potent analgesic in animal studies, with a potency similar to that of morphine. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has also been investigated for its potential as a treatment for opioid addiction, as it has been shown to have fewer side effects than traditional opioid agonists such as methadone.
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-6-4-5-9-16(11)15(17)14-10-12-7-2-3-8-13(12)18-14/h2-3,7-8,11,14H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLHXYJYTUWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
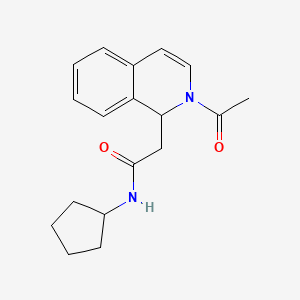
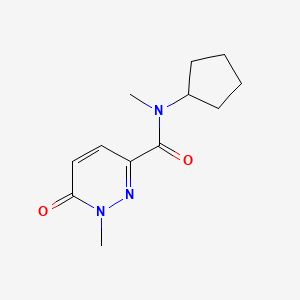
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
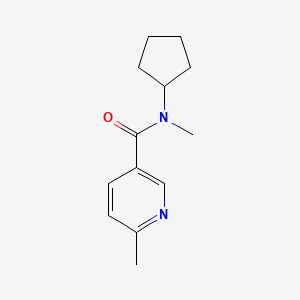
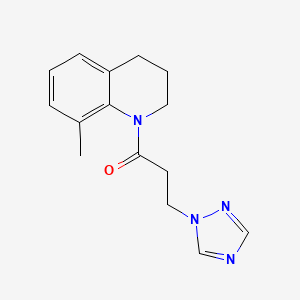


![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)

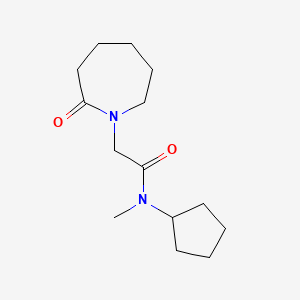
![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)